molecular formula C19H19NO4 B13373185 7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B13373185
M. Wt: 325.4 g/mol
InChI Key: GYLNOABESDDCBO-LICLKQGHSA-N
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Description

7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a molecular formula of C19H19NO4 This compound is known for its unique structure, which includes a benzofuran core, a dimethylamino group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a Mannich reaction, where the benzofuran core is reacted with formaldehyde and dimethylamine.

    Formation of the Methoxybenzylidene Moiety: The final step involves the condensation of the benzofuran derivative with 2-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The methoxybenzylidene moiety can be reduced to form a methoxybenzyl derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of methoxybenzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **7-[(dimethylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
  • **7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one

Uniqueness

7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, hydroxyl group, and methoxybenzylidene moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(2E)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C19H19NO4/c1-20(2)11-14-15(21)9-8-13-18(22)17(24-19(13)14)10-12-6-4-5-7-16(12)23-3/h4-10,21H,11H2,1-3H3/b17-10+

InChI Key

GYLNOABESDDCBO-LICLKQGHSA-N

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C/C3=CC=CC=C3OC)/C2=O)O

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O

Origin of Product

United States

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